![molecular formula C66H63P B14194237 Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane CAS No. 886232-53-7](/img/structure/B14194237.png)
Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane: is a phosphine ligand widely used in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in many chemical reactions. Its structure consists of a phosphorus atom bonded to three 3,5-bis(3,5-dimethylphenyl)phenyl groups, which provide steric bulk and electronic properties that enhance its performance in catalytic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
- Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether.
- The Grignard reagent is then reacted with phosphorus trichloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in a metal complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of transition metals such as palladium or platinum under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various metal complexes depending on the substituting ligand and metal used.
Applications De Recherche Scientifique
Chemistry: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is extensively used as a ligand in homogeneous catalysis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions .
Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to stabilize metal complexes has potential implications in medicinal chemistry for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various reactions makes it a valuable tool for large-scale chemical production .
Mécanisme D'action
The mechanism by which Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane exerts its effects involves the stabilization of transition metal complexes. The bulky 3,5-bis(3,5-dimethylphenyl)phenyl groups provide steric protection to the metal center, preventing unwanted side reactions. The electronic properties of the ligand also enhance the reactivity of the metal center, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
- Tris(3,5-dimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-chlorophenyl)phosphine [6][6]
Uniqueness: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is unique due to its large steric bulk and specific electronic properties, which provide enhanced stability and reactivity in catalytic applications. This makes it particularly effective in reactions where other phosphine ligands may not perform as well[6][6].
Propriétés
Numéro CAS |
886232-53-7 |
|---|---|
Formule moléculaire |
C66H63P |
Poids moléculaire |
887.2 g/mol |
Nom IUPAC |
tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C66H63P/c1-40-13-41(2)20-52(19-40)58-31-59(53-21-42(3)14-43(4)22-53)35-64(34-58)67(65-36-60(54-23-44(5)15-45(6)24-54)32-61(37-65)55-25-46(7)16-47(8)26-55)66-38-62(56-27-48(9)17-49(10)28-56)33-63(39-66)57-29-50(11)18-51(12)30-57/h13-39H,1-12H3 |
Clé InChI |
CRPFBINQKMGBRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
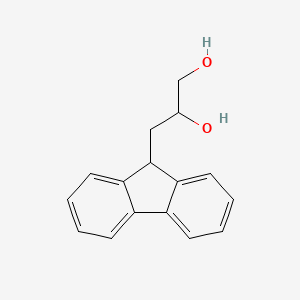
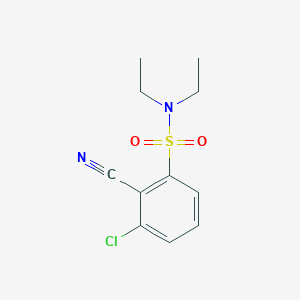
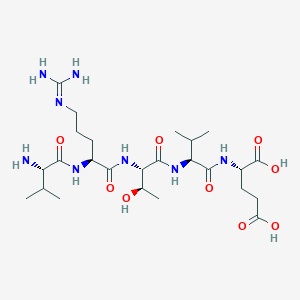
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
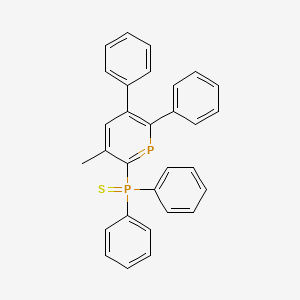
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)



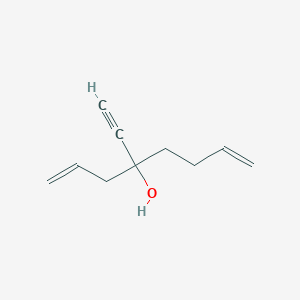
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)

